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Compound of Interest

Compound Name: (S)-Butyl 2-aminopropanoate

Cat. No.: B1283157

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for L-alanine butyl ester, a valuable amino acid derivative used in various scientific and
pharmaceutical applications. This document presents a compilation of mass spectrometry data,
along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data
based on analogous compounds and established spectroscopic principles. Detailed
experimental protocols for acquiring this data are also provided to facilitate replication and
further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-alanine butyl ester.

Table 1: Mass Spectrometry Data
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Parameter Value Source
Molecular Formula C7H1sNO2
Molecular Weight 145.20 g/mol

Mass Spectrum (ESI-MS)

m/z of [M+H]* 146.1176 [1]

Predicted Fragmentation

m/z 102 Loss of butene (CaHs)

m/z 88 Loss of butoxy group (C4HsO)
m/z 74 McLafferty rearrangement
miz 44 [CH3CH=NH2]*

Table 2: Predicted 'H NMR Spectral Data (CDCIs, 400

MHZz)
Chemical Shift (9, . . .
Multiplicity Integration Assignment
ppm)
~4.10 t,J=6.8Hz 2H -O-CH2-CH2-CH2-CHs
~3.65 q,J=7.2Hz 1H -CH(NH2)-CHs
~1.65 br s 2H -NH2
~1.60 sextet, J=7.2 Hz 2H -O-CH2-CH2-CH2-CHs
~1.38 sextet, J =7.4 Hz 2H -O-CH2-CH2-CH2-CHs
~1.30 d,J=7.2Hz 3H -CH(NH2)-CHs
~0.92 t,J=74Hz 3H -O-CHz2-CH2-CH2-CHs

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and
general principles of NMR spectroscopy. Actual experimental values may vary.
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Table 3: Predicted **C NMR Spectral Data (CDCIs, 100

MHZz)

Chemical Shift (6, ppm)

Assignment

~175 C=0 (Ester carbonyl)
~65 -O-CH2-CH2-CH2-CHs
~50 -CH(NH2)-CHs

~31 -O-CH2-CH2-CH2-CHs
~19 -O-CH2-CH2-CH2-CHs
~18 -CH(NH2)-CHs

~14 -O-CH2-CH2-CH2-CHs

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and

established 33C NMR correlation tables.

ble 4: Predicted Infrared (IR) Al .

Wavenumber (cm—?) Intensity Assignment

3300-3400 Medium N-H stretch (primary amine)
2870-2960 Strong C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester carbonyl)
1550-1650 Medium N-H bend (primary amine)
1150-1250 Strong C-O stretch (ester)

Note: These are predicted absorption ranges based on typical values for the functional groups

present in L-alanine butyl ester.[2][3][4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

o Weigh approximately 10-20 mg of L-alanine butyl ester into a clean, dry NMR tube.

o Add approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: ~12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: ~220 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing:

e Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum to obtain pure absorption line shapes.

Apply a baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals in the *H NMR spectrum.

Identify the chemical shifts of the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

Ensure the ATR crystal is clean.

Acquire a background spectrum.

Place a small amount of L-alanine butyl ester directly onto the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1,

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: An Electrospray lonization Mass Spectrometer (ESI-MS).
Sample Preparation:

e Prepare a stock solution of L-alanine butyl ester in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.
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» Dilute the stock solution to a final concentration of 1-10 pg/mL with a solvent mixture such as
50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[5]

ESI-MS Acquisition Parameters:

lonization Mode: Positive ion mode.

o Capillary Voltage: Typically 3-5 kV.

e Nebulizer Gas (N2): Adjusted to produce a stable spray.

e Drying Gas (N2): Set to an appropriate flow rate and temperature to desolvate the ions.
e Mass Range: Scan a relevant m/z range (e.g., 50-300 amu).

e Fragmentation (MS/MS): If fragmentation data is desired, select the precursor ion ([M+H]* at
m/z 146.1) and apply collision-induced dissociation (CID) with varying collision energies.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of L-alanine butyl ester.
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Caption: Workflow for the Spectroscopic Analysis of L-alanine butyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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